molecular formula C12H17N3O3 B4084086 N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide

N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide

Cat. No. B4084086
M. Wt: 251.28 g/mol
InChI Key: TVLJLUCHRYRTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide, commonly known as DENG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DENG is a glycine derivative and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

DENG acts as a glycine receptor agonist and enhances the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of various physiological processes, including synaptic transmission, pain perception, and motor control. DENG has been found to enhance the activity of glycine receptors by increasing the affinity of the receptor for glycine and prolonging the duration of receptor activation.
Biochemical and Physiological Effects:
DENG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce pain perception in animal models of neuropathic pain. DENG has also been found to reduce inflammation in animal models of inflammatory bowel disease. Additionally, DENG has been found to protect against neurotoxicity induced by amyloid-β peptide, a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DENG has several advantages for use in lab experiments. It is a highly specific glycine receptor agonist and can be used to study the role of glycine receptors in various physiological processes. DENG is also relatively easy to synthesize and purify, making it readily available for use in research. However, DENG has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DENG. One area of research is the development of more potent and selective glycine receptor agonists based on the structure of DENG. Another area of research is the investigation of the potential use of DENG in the treatment of various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of DENG for use in research.

Scientific Research Applications

DENG has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. DENG has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. Additionally, DENG has been used as a pharmacological tool to study the role of glycine receptors in the central nervous system.

properties

IUPAC Name

2-(diethylamino)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLJLUCHRYRTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethylamino)-N-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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